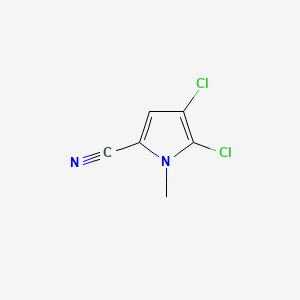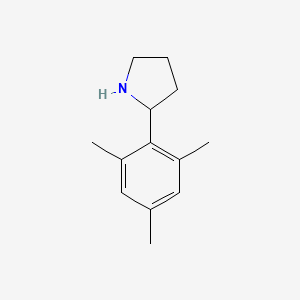![molecular formula C16H17N B13570066 3-([1,1'-Biphenyl]-4-yl)pyrrolidine](/img/structure/B13570066.png)
3-([1,1'-Biphenyl]-4-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([1,1’-Biphenyl]-4-yl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a biphenyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)pyrrolidine typically involves the introduction of the biphenyl group into the pyrrolidine ring. One common method is through cross-coupling reactions, where a biphenyl halide reacts with a pyrrolidine derivative in the presence of a catalyst such as palladium. The reaction conditions often include a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are often recycled to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the biphenyl group to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl ring or the pyrrolidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce more saturated biphenyl derivatives.
Aplicaciones Científicas De Investigación
3-([1,1’-Biphenyl]-4-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)pyrrolidine involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler structure without the biphenyl group.
N-Phenylpyrrolidine: Contains a phenyl group instead of a biphenyl group.
Pyrrolidine-2,5-dione: A different substitution pattern on the pyrrolidine ring.
Uniqueness
3-([1,1’-Biphenyl]-4-yl)pyrrolidine is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C16H17N |
|---|---|
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
3-(4-phenylphenyl)pyrrolidine |
InChI |
InChI=1S/C16H17N/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-10-11-17-12-16/h1-9,16-17H,10-12H2 |
Clave InChI |
BSJZFSFPRUMRAU-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


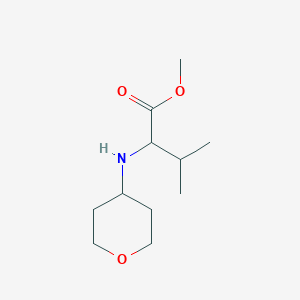
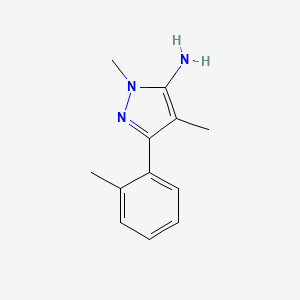
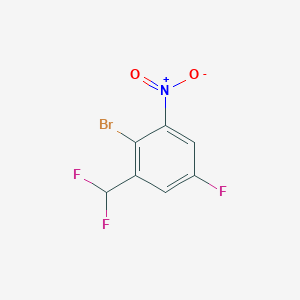
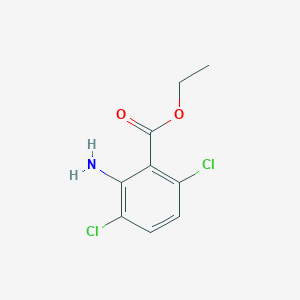

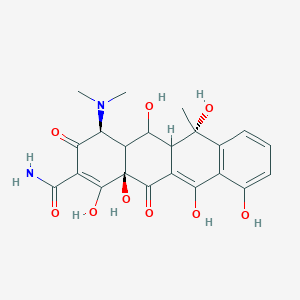

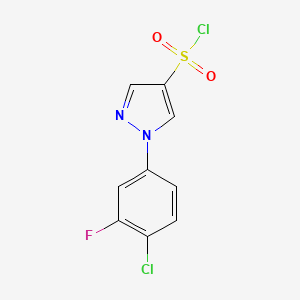
![2-{6-[3-(2-Methoxyethyl)phenyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13570055.png)
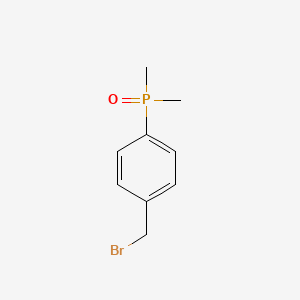
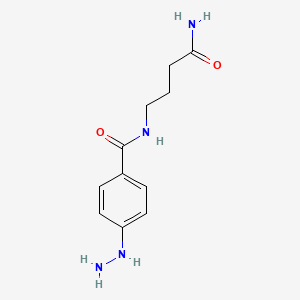
![2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B13570073.png)
